molecular formula C11H10O2 B1194100 4-Methoxy-1-naphthol CAS No. 84-85-5

4-Methoxy-1-naphthol

Cat. No. B1194100
Key on ui cas rn: 84-85-5
M. Wt: 174.2 g/mol
InChI Key: BOTGCZBEERTTDQ-UHFFFAOYSA-N
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Patent
US05260428

Procedure details

1.75 g. (10 mmole) 4-Methoxy-1-naphthol is boiled under reflux for 2.5 hours in 18 ml. acetic anhydride. Thereafter, the solution is evaporated in a vacuum and the oily residue purified by column chromatography (silica gel; toluene/ethyl acetate 40:1 v/v). After evaporation of the appropriate fractions, the crude product is recrystallised from petroleum ether (b.p. 90°-110° C.). Yield 1.27 g. (58% of theory) of colourless crystals; m.p. 51°-53° C.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)C(O)=C[CH:4]=1.[C:14]([O:17][C:18](=[O:20])[CH3:19])(=O)[CH3:15]>>[C:18]([O:17][C:14]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([O:2][CH3:1])=[CH:4][CH:15]=1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
COC1=CC=C(C2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours in 18 ml
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the solution is evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
the oily residue purified by column chromatography (silica gel; toluene/ethyl acetate 40:1 v/v)
CUSTOM
Type
CUSTOM
Details
After evaporation of the appropriate fractions
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallised from petroleum ether (b.p. 90°-110° C.)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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